molecular formula C20H28N4O B2443911 1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea CAS No. 1172955-78-0

1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea

Cat. No. B2443911
CAS RN: 1172955-78-0
M. Wt: 340.471
InChI Key: FSNSAXINAVVTIC-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry. The molecule also contains two dimethylamino groups and a benzyl group, which are also common in organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The urea group would likely form hydrogen bonds with other molecules, and the benzyl and dimethylamino groups could participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Scientific Research Applications

Synthesis and Structural Insights

  • Mechanism of Amide Formation and Stability in Aqueous Media : A study highlights the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. The stability of carbodiimide and its ability to form urea derivatives in different pH conditions suggest potential applications in bioconjugation and synthesis processes (Nakajima & Ikada, 1995).

  • Experimental and Theoretical Studies on Pyrrol-2,3-diones Formation : Another research focused on the reaction of asymmetric disubstituted urea derivatives, highlighting the synthesis of new compounds and their structural determination through spectroscopic data and computational methods (Yıldırım & Kandemirli, 2004).

  • Synthesis of Hindered Ureas as Masked Isocyanates : A significant study demonstrated the unique ability of hindered trisubstituted ureas to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions, offering a novel approach for the synthesis of amine derivatives, including N-protected aniline derivatives (Hutchby et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-23(2)18-12-10-17(11-13-18)19(24(3)4)15-22-20(25)21-14-16-8-6-5-7-9-16/h5-13,19H,14-15H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNSAXINAVVTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea

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